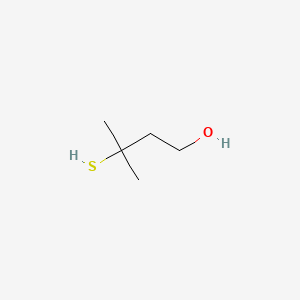

3-Mercapto-3-methyl-1-butanol

説明

特性

IUPAC Name |

3-methyl-3-sulfanylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12OS/c1-5(2,7)3-4-6/h6-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCGIJAYTBMFHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187870 | |

| Record name | 3-Mercapto-3-methyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

186.00 °C. @ 730.00 mm Hg | |

| Record name | 3-Mercapto-3-methyl-1-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036149 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water at 10 g/l at 20�C, white petrolatum at <100 g/kg at 20�C, acetone and 95% ethanol at 20�C | |

| Record name | 3-Mercapto-3-methyl-1-butanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/138/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.989 (20°) | |

| Record name | 3-Mercapto-3-methyl-1-butanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/138/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

34300-94-2 | |

| Record name | 3-Mercapto-3-methylbutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34300-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercapto-3-methyl-1-butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034300942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Mercapto-3-methyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Mercapto-3-methyl-1-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-MERCAPTO-3-METHYL-1-BUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RF3LN9685 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Mercapto-3-methyl-1-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036149 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Mercapto-3-methyl-1-butanol: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and biological relevance of 3-Mercapto-3-methyl-1-butanol. This volatile thiol is a significant contributor to the aroma of various foods and beverages and plays a crucial role as a semiochemical in animal communication. This document summarizes its key chemical data, outlines experimental protocols for its synthesis and analysis, and explores its interaction with olfactory receptors.

Chemical Properties and Structure

This compound, also known by its IUPAC name 3-methyl-3-sulfanylbutan-1-ol, is a sulfur-containing organic compound.[1] It is characterized by the presence of both a thiol (-SH) and a primary alcohol (-OH) functional group.

Chemical Structure

| Identifier | Value |

| IUPAC Name | 3-methyl-3-sulfanylbutan-1-ol[1] |

| Synonyms | 3-Mercapto-3-methylbutanol, MMB[2][3] |

| Molecular Formula | C₅H₁₂OS[1] |

| SMILES String | CC(C)(S)CCO[4] |

| InChI Key | GBCGIJAYTBMFHI-UHFFFAOYSA-N[4] |

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 120.21 g/mol | [5] |

| Boiling Point | 186 °C at 730 mmHg | [1] |

| Density | 0.985 g/mL at 20 °C | [3][4] |

| Refractive Index | n20/D 1.480 | [4] |

| Solubility | Soluble in water (10 g/L at 20 °C), acetone, and 95% ethanol. | [1] |

| Appearance | Colorless clear liquid. | [6] |

| Odor | Described as meaty, roasted, spicy, and sweet.[6] |

Experimental Protocols

Synthesis of this compound

A common synthetic route for this compound starts from ethyl 3-hydroxy-3-methylbutyrate. The general steps are outlined below.

Methodology:

-

Bromination: Ethyl 3-hydroxy-3-methylbutyrate is brominated to replace the hydroxyl group with a bromine atom.

-

Thiolation: The resulting bromo-compound is treated with a sulfur nucleophile, such as thiourea (B124793) followed by hydrolysis, to introduce the thiol group. This step forms 3-mercapto-3-methyl-butyric acid.

-

Reduction: The carboxylic acid is then reduced to the primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent to yield this compound.[3]

-

Purification: The crude product is purified by distillation.

Purification by Fractional Distillation

Methodology:

-

Apparatus Setup: Assemble a fractional distillation apparatus. The flask should be of an appropriate size to hold the crude product.

-

Distillation: Heat the distillation flask gently. Collect the fraction that distills at the boiling point of this compound (approximately 186 °C at atmospheric pressure), ensuring a slow and steady distillation rate for optimal separation.

-

Collection: Collect the purified product in a pre-weighed receiving flask.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane).

-

GC-MS System: Use a gas chromatograph coupled to a mass spectrometer. A capillary column suitable for volatile sulfur compounds (e.g., DB-WAX) is recommended.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

GC Program:

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 220 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Detection: Set the mass spectrometer to scan a mass range of m/z 30-300.

-

Data Analysis: Identify this compound by its retention time and the fragmentation pattern in its mass spectrum.

Biological Significance and Signaling Pathway

This compound is a naturally occurring compound found in various plants and is a mammalian metabolite.[1] It is a key aroma compound in foods and beverages like coffee and wine.[3] Furthermore, it acts as a semiochemical, a chemical signal, in feline species.[7]

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors in the nasal epithelium. This interaction triggers a G-protein coupled receptor (GPCR) signaling cascade.

Pathway Description:

-

Binding: this compound binds to a specific olfactory receptor (a GPCR) on the surface of an olfactory sensory neuron.

-

G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of an associated G-protein (specifically, the G-olf subtype).

-

Adenylyl Cyclase Activation: The activated G-protein then stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger.

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.

-

Depolarization: The opening of these channels allows an influx of positive ions (primarily Ca²⁺ and Na⁺), leading to the depolarization of the olfactory sensory neuron.

-

Signal Transduction: This depolarization generates an action potential that travels along the neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of smell.

Conclusion

This compound is a multifaceted molecule with significant relevance in the fields of food science, analytical chemistry, and chemical ecology. Its distinct chemical properties and potent aroma make it a subject of ongoing research. The experimental protocols and biological pathway information provided in this guide offer a foundational resource for scientists and researchers working with this compound. Further investigation into its specific olfactory receptors and metabolic pathways will continue to enhance our understanding of its role in biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Mercapto-3-methylbutan-1-ol - Wikipedia [en.wikipedia.org]

- 3. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Ubiquitous Aromatics: A Technical Guide to 3-Mercapto-3-methyl-1-butanol in Foods

An in-depth exploration into the natural occurrence, analytical methodologies, and formation pathways of the potent aroma compound, 3-mercapto-3-methyl-1-butanol, in coffee, wine, and passion fruit.

Introduction

This compound (MMB) is a volatile sulfur compound that, despite its often minute concentrations, plays a significant role in the aromatic profile of a diverse range of food products. Characterized by its potent "catty," "meaty," or "broth-like" aroma, MMB contributes to the complex sensory experience of beverages like coffee and Sauvignon Blanc wine, as well as the exotic notes of passion fruit.[1] This technical guide provides a comprehensive overview of the natural occurrence of MMB in these key foods, details the analytical methodologies for its quantification, and explores its formation pathways.

Natural Occurrence and Quantitative Data

The presence of this compound has been identified in several food items, where it contributes significantly to their characteristic aromas.[1][2] Quantitative data, however, varies and is not available for all food matrices.

| Food Matrix | Concentration Range | Reference |

| Coffee (roasted) | 150 - 1500 µg/kg | [1] |

| Sauvignon Blanc Wine | Detected, but specific quantitative data for MMB is limited. Concentrations of other key thiols like 3-mercaptohexan-1-ol (3MH) and 3-mercaptohexyl acetate (B1210297) (3MHA) are in the ng/L range.[3][4] | |

| Passion Fruit | Detected, exists in both free and precursor (S-cysteine conjugate) forms. Quantitative data for the free form is not readily available.[5] |

Experimental Protocols for Analysis

The quantification of the highly reactive and often low-concentration MMB in complex food matrices requires sensitive and specific analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone of MMB analysis, often preceded by an extraction and concentration step.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds from food matrices.

Protocol for Wine Analysis:

-

Sample Preparation: Place 10 mL of wine into a 20 mL SPME glass vial. Add approximately 2 g of NaCl to increase the ionic strength and promote the release of volatile compounds. An internal standard, such as a deuterated analog of MMB, should be added for accurate quantification.[6]

-

Extraction: Seal the vial and incubate at 40°C for 20 minutes to allow for equilibration of the analytes in the headspace.[6] Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 30-45 minutes) with agitation.[7][8]

-

Desorption: Retract the fiber and immediately insert it into the hot injector of the GC-MS for thermal desorption of the analytes.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Typical GC-MS Parameters for Thiol Analysis in Wine:

-

Injector: Splitless mode, 250-260°C.[6]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[6]

-

Column: A polar capillary column, such as one with a 5% phenylmethylpolysiloxane stationary phase (e.g., 5MS, 30 m x 0.25 mm x 0.25 µm film), is suitable for separating volatile thiols.[6]

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40-50°C), holds for a few minutes, then ramps up to a final temperature (e.g., 280-300°C) to elute all compounds of interest.[6][9]

-

Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) of characteristic ions for MMB and its internal standard is employed to enhance sensitivity and selectivity.[10]

Derivatization for Enhanced Analysis

Due to the high reactivity of thiols, derivatization can be employed to improve their stability and chromatographic behavior.

Protocol for Coffee Analysis using LC-ESI-HRMS:

-

Derivatization Agent: Ebselen can be used as a derivatization agent for volatile thiols in coffee.[11]

-

Procedure: A fast derivatization/extraction method involves the reaction of thiols in the coffee sample with ebselen, followed by analysis using Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS).[11] This method offers high sensitivity with limits of quantification in the ng/kg range.[11]

Formation Pathways

The formation of this compound in foods can occur through various biosynthetic and chemical pathways.

In Passion Fruit: Release from Cysteine Precursors

In passion fruit, MMB is known to exist as a non-volatile S-cysteine conjugate.[5] The free, aromatic thiol can be released from this precursor through the action of β-lyase enzymes.[5][11] This enzymatic cleavage is a key step in the development of the characteristic passion fruit aroma.

Caption: Enzymatic release of MMB in passion fruit.

In Sauvignon Blanc Wine: Yeast-Mediated Formation

During the alcoholic fermentation of Sauvignon Blanc juice, yeast plays a crucial role in the formation of volatile thiols, including likely MMB. While the specific precursors in grapes are still under investigation, it is understood that non-volatile precursors are converted by yeast enzymes into the aromatic thiols that define the wine's character.[1][12] The formation of other well-studied thiols, such as 3-mercaptohexan-1-ol (3MH), from amino acid-conjugated precursors serves as a model for the potential pathway for MMB.

Caption: Formation of MMB during wine fermentation.

In Coffee: Formation during Roasting

The characteristic "roasty" aroma of coffee, to which MMB contributes, is developed during the Maillard reaction and other chemical transformations that occur at high temperatures. While the exact precursors and reaction mechanisms are complex and not fully elucidated, it is understood that sulfur-containing amino acids and other sulfur compounds present in green coffee beans react during roasting to form a plethora of volatile sulfur compounds, including MMB.

Caption: Formation of MMB during coffee roasting.

Conclusion

This compound is a key aroma compound that significantly influences the sensory profiles of coffee, Sauvignon Blanc wine, and passion fruit. Its analysis presents challenges due to its low concentrations and high reactivity, necessitating sensitive analytical techniques such as HS-SPME-GC-MS and derivatization methods. The formation of MMB is intricately linked to the processing of these foods, involving enzymatic release from precursors during fermentation in wine and fruit ripening, and complex chemical reactions during the roasting of coffee. Further research to fully elucidate the biosynthetic pathways and to establish a more comprehensive quantitative database across a wider variety of foods will provide valuable insights for the food and beverage industry in optimizing flavor profiles and ensuring product quality.

References

- 1. 3-Mercapto-3-methylbutan-1-ol - Wikipedia [en.wikipedia.org]

- 2. This compound | C5H12OS | CID 520682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researcharchive.lincoln.ac.nz [researcharchive.lincoln.ac.nz]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. ojs.openagrar.de [ojs.openagrar.de]

- 7. whitman.edu [whitman.edu]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Determination of volatile thiols in roasted coffee by derivatization and liquid chromatography-high resolution mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Influence of fermentation temperature on volatile thiols concentrations in Sauvignon blanc wines - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 3-Mercapto-3-methyl-1-butanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Mercapto-3-methyl-1-butanol, a key organosulfur compound with applications in flavor and fragrance chemistry, as well as in the study of animal scent marking. This document details the core synthetic route commencing from readily available starting materials, ethyl acetate (B1210297) and acetone (B3395972). Each step of the synthesis is presented with detailed experimental protocols, supported by quantitative data where available in the literature. Alternative synthetic strategies are also discussed. Visual diagrams generated using Graphviz are included to clearly illustrate the reaction pathways and workflows, adhering to specified formatting for clarity and accessibility to researchers in the field.

Introduction

This compound, also known by its IUPAC name 3-methyl-3-sulfanylbutan-1-ol, is a volatile thiol with a characteristic and potent aroma, often described as "catty" or reminiscent of blackcurrant.[1] Its presence has been identified in various natural sources, including Sauvignon blanc grapes, passion fruit juice, and coffee, where it contributes significantly to the overall flavor and aroma profile.[1] Beyond its role as a flavor compound, this compound is a component of leopard urine and is involved in chemical signaling.[1]

The synthesis of this molecule is of significant interest for the production of flavor and fragrance standards, as well as for research into chemical ecology and drug development. This guide focuses on providing detailed, practical information for the laboratory synthesis of this compound.

Primary Synthesis Pathway: From Ethyl Acetate and Acetone

The most established and frequently cited synthesis of this compound initiates with the formation of a carbon-carbon bond between ethyl acetate and acetone.[1][2] The subsequent steps involve the introduction of the thiol group and the reduction of the ester functionality to a primary alcohol.

Overall Synthesis Pathway

Caption: Primary synthesis pathway for this compound.

Step 1: Synthesis of Ethyl 3-hydroxy-3-methylbutyrate

Two primary methods are employed for this initial carbon-carbon bond formation: the Reformatsky reaction and a base-mediated aldol condensation.

Method A: Reformatsky Reaction

The Reformatsky reaction provides a reliable method for the synthesis of β-hydroxy esters. It involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal.[3][4][5]

-

Reaction: Ethyl bromoacetate (B1195939) reacts with acetone in the presence of activated zinc to form the zinc enolate, which then adds to the acetone carbonyl. Subsequent acidic workup yields ethyl 3-hydroxy-3-methylbutyrate.[3][4]

-

Experimental Protocol:

-

Activate zinc dust by stirring with 10% hydrochloric acid, followed by washing with distilled water, ethanol (B145695), and diethyl ether, and drying under vacuum.

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place the activated zinc (1.2 equivalents).

-

Add a solution of acetone (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in a mixture of anhydrous benzene (B151609) and diethyl ether (ratio may vary) dropwise to the zinc suspension.

-

Initiate the reaction by gentle warming. Once initiated, maintain a steady reflux by controlling the rate of addition.

-

After the addition is complete, continue refluxing for an additional 30 minutes to ensure complete reaction.

-

Cool the reaction mixture in an ice bath and hydrolyze by the slow addition of dilute sulfuric acid until the zinc salts are dissolved.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with a saturated sodium bicarbonate solution and then with brine, and dry over anhydrous magnesium sulfate (B86663).

-

Remove the solvent under reduced pressure and purify the resulting ethyl 3-hydroxy-3-methylbutyrate by vacuum distillation.

-

Method B: Aldol Condensation

An alternative approach involves the use of a strong base to generate the enolate of ethyl acetate, which then reacts with acetone.

-

Reaction: Ethyl acetate is deprotonated by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) to form the enolate, which then adds to acetone.[2]

-

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C.

-

Add ethyl acetate (1.0 equivalent) dropwise to the LDA solution at -78 °C and stir for 30 minutes to ensure complete enolate formation.

-

Add a solution of dry acetone (1.2 equivalents) in anhydrous THF dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by vacuum distillation.

-

Step 2: Bromination of Ethyl 3-hydroxy-3-methylbutyrate

The tertiary alcohol of ethyl 3-hydroxy-3-methylbutyrate is converted to a bromide, which is a good leaving group for the subsequent nucleophilic substitution with a sulfur reagent.

-

Reaction: The hydroxyl group is replaced by a bromine atom, typically using phosphorus tribromide (PBr₃).

-

Experimental Protocol:

-

In a flask equipped with a dropping funnel and a stirrer, cool a solution of ethyl 3-hydroxy-3-methylbutyrate (1.0 equivalent) in a suitable anhydrous solvent like diethyl ether or dichloromethane (B109758) to 0 °C.

-

Slowly add phosphorus tribromide (0.4 equivalents) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete as monitored by TLC.

-

Carefully pour the reaction mixture onto crushed ice and extract with diethyl ether.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude ethyl 3-bromo-3-methylbutanoate. This product may be used in the next step without further purification.

-

Step 3 & 4: Formation and Hydrolysis of the Isothiouronium Salt

The introduction of the sulfur functionality is achieved by reacting the bromo intermediate with thiourea to form a stable isothiouronium salt, which is then hydrolyzed to yield the thiol.[2]

-

Reaction: Ethyl 3-bromo-3-methylbutanoate reacts with thiourea in a nucleophilic substitution reaction. The resulting isothiouronium salt is then hydrolyzed under basic conditions.

-

Experimental Protocol:

-

Dissolve ethyl 3-bromo-3-methylbutanoate (1.0 equivalent) and thiourea (1.1 equivalents) in a solvent such as ethanol or acetone.

-

Heat the mixture to reflux for several hours until the formation of the isothiouronium salt is complete (often observed as a precipitate).

-

Cool the mixture and add a solution of a strong base, such as sodium hydroxide (B78521) (e.g., 2-3 equivalents in water), to the reaction mixture.

-

Heat the mixture to reflux for an additional period to effect hydrolysis of the isothiouronium salt.

-

After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of approximately 2-3.

-

Extract the product, ethyl 3-mercapto-3-methylbutyrate, with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 5: Reduction of Ethyl 3-mercapto-3-methylbutyrate

The final step is the reduction of the ester group to a primary alcohol using a powerful reducing agent.

-

Reaction: Lithium aluminum hydride (LiAlH₄) is used to reduce the ester functionality to a primary alcohol.

-

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (approximately 1.5-2.0 equivalents) in anhydrous diethyl ether or THF at 0 °C.

-

Add a solution of ethyl 3-mercapto-3-methylbutyrate (1.0 equivalent) in the same anhydrous solvent dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a few hours.

-

Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the mixture and wash the solid residue thoroughly with diethyl ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the final product, this compound, by vacuum distillation.

-

Alternative Synthesis Pathway: From 3-Methyl-3-buten-1-ol (B123568)

An alternative approach involves the direct addition of a sulfur nucleophile across the double bond of 3-methyl-3-buten-1-ol.

Caption: Alternative synthesis via 3-Methyl-3-buten-1-ol.

-

Reaction: This pathway typically involves the anti-Markovnikov addition of a thiol, such as thioacetic acid, to the alkene, often initiated by a radical initiator like AIBN. The resulting thioester is then hydrolyzed to give the desired thiol.

-

Experimental Protocol (General Outline):

-

A mixture of 3-methyl-3-buten-1-ol, thioacetic acid, and a catalytic amount of a radical initiator (e.g., AIBN) is heated in a suitable solvent.

-

After the reaction is complete, the intermediate thioester is isolated.

-

The thioester is then hydrolyzed under acidic or basic conditions to yield this compound.

-

Quantitative Data

The following table summarizes typical yields for the primary synthesis pathway. Note that yields can vary significantly based on reaction scale and specific conditions.

| Step | Reactants | Product | Typical Yield (%) |

| 1. Reformatsky Reaction | Ethyl bromoacetate, Acetone, Zn | Ethyl 3-hydroxy-3-methylbutyrate | 50-70 |

| 2. Bromination | Ethyl 3-hydroxy-3-methylbutyrate, PBr₃ | Ethyl 3-bromo-3-methylbutanoate | 70-85 |

| 3. Isothiouronium Salt Formation & Hydrolysis | Ethyl 3-bromo-3-methylbutanoate, Thiourea, NaOH | Ethyl 3-mercapto-3-methylbutyrate | 60-75 |

| 4. Reduction | Ethyl 3-mercapto-3-methylbutyrate, LiAlH₄ | This compound | 75-90 |

| Overall (approximate) | 15-35 |

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): δ 1.35 (s, 6H, 2 x CH₃), 1.55 (s, 1H, SH), 1.85 (t, J=7.2 Hz, 2H, CH₂), 3.80 (t, J=7.2 Hz, 2H, CH₂OH), OH proton may be broad and its chemical shift is concentration-dependent.

-

¹³C NMR (CDCl₃, 100 MHz): δ 29.5 (2C, CH₃), 46.0 (C(CH₃)₂), 48.5 (CH₂), 60.0 (CH₂OH).

-

Mass Spectrum (EI): m/z (%) 120 (M⁺), 102, 87, 71, 59, 43.[6]

-

IR (neat): ν (cm⁻¹) 3350 (br, O-H), 2970, 2930 (C-H), 2560 (w, S-H), 1470, 1370, 1050 (C-O).[7]

Conclusion

The synthesis of this compound is a multi-step process that can be reliably achieved in a laboratory setting. The primary pathway, starting from ethyl acetate and acetone, offers a robust and well-documented route. While the overall yield may be moderate, the starting materials are inexpensive and readily available. The alternative pathway from 3-methyl-3-buten-1-ol presents a potentially shorter route, though optimization of the thiol addition step is crucial. This guide provides the necessary detailed protocols and data to enable researchers to successfully synthesize this important organosulfur compound for a variety of applications. Careful handling of reagents, particularly phosphorus tribromide and lithium aluminum hydride, and adherence to standard laboratory safety procedures are essential.

References

- 1. 3-Mercapto-3-methylbutan-1-ol - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 34300-94-2 [smolecule.com]

- 3. Reformatsky Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 5. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Mercapto-3-methylbutanol [webbook.nist.gov]

- 7. This compound | C5H12OS | CID 520682 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 3-Mercapto-3-methyl-1-butanol: Discovery, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercapto-3-methyl-1-butanol (MMB) is a volatile sulfur compound of significant interest in the fields of flavor chemistry, animal biology, and analytical chemistry.[1] Characterized by a distinct and potent aroma, often described as "catty," "roasty," or "meaty," MMB is a key odorant in a variety of natural products, including Sauvignon Blanc wine, coffee, and passion fruit.[1][2] It also plays a crucial role as a semiochemical in the animal kingdom, particularly in feline species.[1] This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and biological relevance of this compound.

History and Discovery

The discovery of this compound in the plant kingdom was a significant development in flavor chemistry. It was first identified in Vitis vinifera L. cv., Sauvignon Blanc wine.[1] This discovery was crucial in understanding the characteristic "catty" aroma of some Sauvignon Blanc wines.

Prior to its identification in wine, the presence of related compounds was known in the animal kingdom. MMB is a degradation product of felinine (B1672332), a unique sulfur-containing amino acid found in the urine of domestic cats and other felines.[1] The breakdown of felinine to MMB is responsible for the characteristic odor of cat urine and is involved in chemical communication, such as scent-marking.[1]

Physicochemical and Olfactory Properties

This compound is an organosulfur compound with a primary alcohol and a tertiary thiol group.[2] Its potent olfactory properties are a key area of research.

| Property | Value | Reference |

| Chemical Formula | C₅H₁₂OS | [1] |

| Molar Mass | 120.21 g/mol | [1] |

| Density | 0.985 g/mL at 20 °C | [1] |

| Boiling Point | 190 °C | [3] |

| Flash Point | 69 °C | [3] |

| CAS Number | 34300-94-2 | [1] |

| Odor Description | Catty, roasty, broth-like, meaty, savory, cooked leeks | [1] |

| Orthonasal Odor Threshold in Water | 2 µg/L | [1] |

| Perception Threshold | 1500 ng/L | [1] |

Chemical Synthesis

A well-established method for the synthesis of this compound starts from ethyl acetate (B1210297). This multi-step synthesis is commonly used to produce MMB for use as an analytical standard, particularly for isotope dilution assays where deuterated acetone (B3395972) is used to create [²H₆]-3-mercapto-3-methylbutanol.[1]

Experimental Protocol: Synthesis from Ethyl Acetate

This protocol outlines the general steps for the synthesis of this compound.

Step 1: Formation of Ethyl 3-hydroxy-3-methylbutyrate

-

Dissolve ethyl acetate in an appropriate anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), dropwise to the solution to deprotonate the α-carbon of the ethyl acetate, forming a lithium enolate.

-

To this solution, add acetone dropwise.

-

Allow the reaction to proceed for a specified time, then quench with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

-

Purify the crude product, ethyl 3-hydroxy-3-methylbutyrate, by distillation or column chromatography.

Step 2: Bromination

-

Treat the purified ethyl 3-hydroxy-3-methylbutyrate with a brominating agent (e.g., phosphorus tribromide) to convert the hydroxyl group to a bromide.

Step 3: Thiol Formation

-

React the resulting bromo-intermediate with thiourea.

-

Hydrolyze the intermediate to yield 3-mercapto-3-methyl-butyric acid.

Step 4: Reduction

-

Reduce the carboxylic acid group of 3-mercapto-3-methyl-butyric acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

-

Carefully quench the reaction and work up to isolate the final product, this compound.

-

Purify the final product by distillation under reduced pressure.

Synthesis Workflow

Caption: Synthesis of this compound from ethyl acetate.

Natural Occurrence and Biosynthesis

This compound is found in a variety of natural sources, where it contributes significantly to their aroma profiles.

| Natural Source | Concentration Range | Reference |

| Coffee | 150-1500 µg/kg | [1] |

| Sauvignon Blanc wine | Varies | [1] |

| Passion fruit juice | Present | [1] |

| Cat urine | Present | [1] |

Biosynthesis in Felines

In cats, MMB is a breakdown product of felinine. The biosynthesis of felinine is a multi-step enzymatic process.

-

Step 1: The synthesis begins in the liver with the condensation of glutathione (B108866) and isopentenyl pyrophosphate to form 3-methylbutanolglutathione (3-MBG).

-

Step 2: In the kidneys, the enzyme γ-glutamyl transpeptidase (γ-GTP) converts 3-MBG to 3-methylbutanol-cysteinylglycine (MBCG).

-

Step 3: The majority of MBCG is then hydrolyzed by the enzyme cauxin (a carboxylesterase) to produce felinine and glycine.

-

Step 4: Felinine is then gradually degraded to release the volatile this compound.

This pathway is regulated by testosterone, leading to higher concentrations of felinine and MMB in the urine of intact male cats.

Caption: Biosynthesis of the MMB precursor, felinine, in felines.

Formation in Wine

In Sauvignon Blanc wine, this compound is not present in the grapes in its free, volatile form. Instead, it is released during alcoholic fermentation by yeast from non-volatile precursors present in the grape must. The exact nature of all precursors and the enzymatic pathways are still under investigation, but it is understood that yeast enzymes, such as β-lyases, are responsible for cleaving cysteine-conjugated precursors to release the free thiol.

Caption: Release of MMB in Sauvignon Blanc wine during fermentation.

Analytical Methodologies

The quantification of this compound in complex matrices like wine and coffee requires sensitive and specific analytical techniques due to its low concentration and high reactivity. Gas chromatography-mass spectrometry (GC-MS) is the most common method employed.

Experimental Protocol: GC-MS Analysis of MMB in Wine

This protocol provides a general workflow for the analysis of MMB in wine.

1. Sample Preparation and Derivatization:

-

To a known volume of wine (e.g., 50 mL), add an internal standard (e.g., deuterated MMB).

-

Perform a solid-phase extraction (SPE) to isolate and concentrate the thiols.

-

Elute the thiols from the SPE cartridge.

-

To enhance volatility and chromatographic performance, derivatize the thiols. A common method is to react them with pentafluorobenzyl bromide (PFBBr) to form stable thioethers.

2. GC-MS Parameters:

-

Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).

-

Injector: Splitless mode.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 40 °C, holding for a few minutes, then ramping up to a final temperature of around 280 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte and its derivative. Monitor characteristic ions for both the native MMB derivative and the deuterated internal standard.

3. Quantification:

-

Create a calibration curve using standards of known MMB concentrations.

-

Quantify the MMB in the wine sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Biological Activity and Signaling

As a semiochemical, this compound plays a vital role in intraspecies communication in felines. The "catty" odor serves as a territorial marker and may also convey information about the individual's sex and reproductive status. While the behavioral responses to MMB in cats are well-documented, the specific olfactory receptors and downstream signaling pathways that mediate these responses are still an active area of research. It is hypothesized that the thiol group of MMB interacts with specific olfactory receptors in the cat's vomeronasal organ and main olfactory epithelium, triggering a cascade of neural signals that lead to the observed behavioral changes.

Conclusion

This compound is a multifaceted molecule with significant implications in various scientific disciplines. Its discovery and history are intertwined with the study of flavor chemistry and animal biology. The continued investigation into its properties, synthesis, and biological functions will undoubtedly lead to new applications, from the development of novel flavorings to a deeper understanding of chemical communication in the natural world. This guide provides a solid foundation for researchers and professionals seeking to work with and understand this potent and intriguing organosulfur compound.

References

An In-depth Technical Guide to the Organoleptic Properties of 3-Mercapto-3-methyl-1-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the organoleptic properties of 3-Mercapto-3-methyl-1-butanol (3M3MB), a potent sulfur-containing aroma compound. This document details its sensory profile, detection thresholds, and occurrence in various matrices, supported by experimental protocols and visual diagrams to facilitate understanding and application in research and development.

Introduction

This compound is a volatile thiol known for its significant contribution to the aroma of a variety of foods and beverages.[1][2] Its complex and potent sensory profile makes it a molecule of great interest in flavor chemistry, food science, and potentially in pharmaceutical applications where masking or characterizing flavors is crucial. This guide aims to consolidate the current knowledge on the organoleptic characteristics of 3M3MB, providing a valuable resource for professionals in the field.

Organoleptic Profile

The sensory characteristics of this compound are multifaceted, with its perceived aroma and taste being highly dependent on its concentration and the matrix in which it is present.

Odor Profile

The odor of 3M3MB is predominantly characterized by savory, meaty, and sulfurous notes. At different concentrations, it can also evoke fruity or vegetal nuances. The most commonly reported odor descriptors are summarized in the table below.

| Odor Descriptor | Reported Notes |

| Primary | Meaty, Roasted, Brothy, Savory, Sulfurous |

| Secondary | Catty, Cooked Leek, Spicy, Sweet, Vegetable |

| Fruity Nuances (at low concentrations) | Grapefruit, Passion fruit, Gooseberry |

Taste Profile

The taste of this compound complements its odor profile, with a predominantly savory and meaty character. It is often described as enhancing the overall flavor of savory products.

| Taste Descriptor | Reported Notes |

| Primary | Meaty, Beef Juice, Gravy, Savory |

| Secondary | Sweet, Roasted |

Quantitative Sensory Data

The potency of this compound as a flavor compound is underscored by its low sensory detection thresholds.

Sensory Thresholds

The following table summarizes the reported odor and taste thresholds for 3M3MB in various matrices. These values can vary depending on the sensory methodology employed and the purity of the compound.

| Threshold Type | Matrix | Threshold Concentration | Reference |

| Odor Detection | Water | 2 µg/L | [2] |

| Odor Perception | Not Specified | 1500 ng/L (1.5 µg/L) | [1][2] |

| Odor | Not Specified | 0.004 µg/L | |

| Taste Recognition | Beer | 17.5 ng/mL (17.5 µg/L) |

Concentration in Food and Beverages

This compound has been identified as a key aroma contributor in several food and beverage products. The table below provides typical concentration ranges found in these products.

| Product | Concentration Range | Reference |

| Coffee | 150 - 1500 µg/kg | [2] |

| Sauvignon Blanc Wine | 4 - 40 ng/L | [3] |

| Passion Fruit Juice | Detected, but not quantified | [1][2] |

Experimental Protocols

The determination of the organoleptic properties of this compound involves both sensory and instrumental analysis.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

Objective: To quantitatively describe the sensory attributes of this compound.

Panel: A trained panel of 8-12 individuals with demonstrated sensory acuity.

Sample Preparation:

-

Prepare a stock solution of 3M3MB in a suitable solvent (e.g., ethanol).

-

Create a series of dilutions in the desired matrix (e.g., deodorized water, model wine) to cover a range of concentrations, including sub-threshold and supra-threshold levels.

-

Present samples in coded, identical containers at a controlled temperature.

Methodology:

-

Lexicon Development: In initial sessions, panelists are presented with reference standards and samples of 3M3MB to develop a consensus vocabulary of aroma and taste descriptors.

-

Training: Panelists are trained to use the developed lexicon and a line scale (e.g., 15 cm) to rate the intensity of each attribute.

-

Evaluation: In individual booths under controlled lighting and ventilation, panelists evaluate the coded samples. The order of presentation is randomized. Panelists cleanse their palate with deionized water between samples.

-

Data Analysis: The intensity ratings from the line scales are converted to numerical data. Analysis of Variance (ANOVA) and multivariate analysis (e.g., Principal Component Analysis) are used to analyze the data and determine significant differences between samples.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

Objective: To identify and characterize the odor-active compounds, including 3M3MB, in a sample.

Instrumentation: A gas chromatograph coupled with a mass spectrometer (MS) and an olfactometry port.

Sample Preparation (for Wine):

-

Extraction: Use Solid Phase Extraction (SPE) with a divinylbenzene-based sorbent to extract volatile compounds.

-

Derivatization: To improve the volatility and chromatographic behavior of thiols, derivatize with a suitable agent such as pentafluorobenzyl bromide (PFBBr).

-

Concentration: Concentrate the extract to a final volume suitable for GC injection.

GC-MS-O Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, DB-FFAP).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient to separate the volatile compounds (e.g., 40°C for 5 min, ramp to 250°C at 4°C/min, hold for 10 min).

-

Injector: Splitless mode.

-

MS Detector: Electron ionization (EI) mode, scanning a mass range of m/z 35-350.

-

Olfactometry Port: The effluent from the GC column is split between the MS detector and the olfactometry port. Humidified air is added to the olfactometry port to prevent nasal dehydration.

Data Collection and Analysis:

-

A trained panelist (or panel) sniffs the effluent from the olfactometry port and records the time, duration, and description of each perceived odor.

-

The data from the olfactometry is aligned with the chromatogram from the MS detector.

-

The odor-active compounds are identified by comparing their retention times and mass spectra with those of authentic standards.

-

Aroma Extract Dilution Analysis (AEDA) can be performed by serially diluting the extract to determine the Flavor Dilution (FD) factor of each odorant, providing a measure of its potency.

Visualizations

Formation Pathway of this compound

The following diagram illustrates a common synthetic pathway for this compound, which is relevant for the preparation of analytical standards.

Caption: A simplified chemical synthesis pathway for this compound.

Experimental Workflow for Sensory and Instrumental Analysis

This diagram outlines the key steps in the comprehensive analysis of the organoleptic properties of this compound.

Caption: Integrated workflow for the sensory and instrumental analysis of 3M3MB.

References

3-Mercapto-3-methyl-1-butanol precursors in Sauvignon Blanc grapes

An In-depth Technical Guide to 3-Mercapto-3-methyl-1-butanol Precursors in Sauvignon Blanc Grapes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The characteristic passionfruit, grapefruit, and guava aromas of Sauvignon Blanc wine are largely attributed to the presence of volatile thiols, particularly this compound (3M3MB), more commonly known in enology as 3-mercaptohexan-1-ol (3MH). These potent aroma compounds are not present in their free, volatile form in the grape but are released during fermentation from non-volatile precursors. This guide provides a comprehensive overview of the primary precursors of 3MH in Sauvignon Blanc grapes, their biochemical formation, and the analytical methodologies used for their quantification.

Core Precursors of 3-Mercaptohexan-1-ol

The principal precursors of 3MH in Sauvignon Blanc grapes are sulfur-containing conjugates, primarily S-3-(hexan-1-ol)-L-glutathione (Glut-3MH) and S-3-(hexan-1-ol)-L-cysteine (Cys-3MH). An intermediate in the conversion of Glut-3MH to Cys-3MH, S-3-(hexan-1-ol)-L-cysteinylglycine (Cysgly-3MH), has also been identified in grape juice.[1]

Data Presentation: Quantitative Analysis of 3MH Precursors

The concentration of these precursors in Sauvignon Blanc grapes and juice is highly variable and influenced by factors such as viticultural practices, geographical location, and harvesting methods.[2] The following tables summarize quantitative data from various studies.

Table 1: Concentration of 3MH Precursors in Sauvignon Blanc Juice from Different Studies

| Precursor | Concentration Range (µg/L) | Reference |

| Cys-3MH | 21 - 55 | Capone et al. (2010)[1] |

| Glut-3MH | 245 - 696 | Capone et al. (2010)[1] |

| Cys-3MH | 8 - 40 | Roland et al. (2010)[1] |

| Glut-3MH | 1 - 8 | Roland et al. (2010)[1] |

Table 2: Average Thiol Precursor Content in Sauvignon Blanc Grapes (Italy, 2013-2015)

| Precursor | Average Concentration Range (µg/kg) | Reference |

| G3MH | 8 - 16 | Sivilotti et al. (2017)[3] |

| Cys3MH | 1 - 6 | Sivilotti et al. (2017)[3] |

Table 3: Concentration of 3MH Precursors in 55 Commercial Sauvignon Blanc Juices

| Precursor | Concentration Range (µg/L) | Notes | Reference |

| GSH-3MH | 34 - 629 | Pinu et al. (2012)[4] | |

| Cys-3MH | Not explicitly ranged | Concentrations were scaled up 5 times for graphical comparison | Pinu et al. (2012)[4] |

| Cys-gly-3MH | Not explicitly ranged | Concentrations were scaled up 20 times for graphical comparison | Pinu et al. (2012)[4] |

Biochemical Pathways of 3MH Formation

There are two primary pathways for the formation of 3MH from precursors in Sauvignon Blanc grapes and the subsequent wine.

1. The Cysteine and Glutathione (B108866) Conjugate Pathway:

This pathway begins in the grape berry with the formation of Glut-3MH. (E)-2-hexenal, a C6 compound formed from the oxidation of fatty acids upon grape damage, reacts with the tripeptide glutathione (GSH) in a reaction catalyzed by glutathione S-transferase (GST).[5] During fermentation, yeast enzymes play a crucial role in releasing the volatile 3MH. Glut-3MH is first broken down to Cysgly-3MH by γ-glutamyltranspeptidase, and then to Cys-3MH by a carboxypeptidase. Finally, yeast cystathionine (B15957) β-lyase (also referred to as carbon-sulfur lyase) cleaves Cys-3MH to release the free 3MH.[6][7][8]

2. The Alternative Pathway involving (E)-2-hexenal and Hydrogen Sulfide (B99878):

An alternative pathway for 3MH formation has been identified where (E)-2-hexenal reacts directly with hydrogen sulfide (H₂S), a byproduct of yeast metabolism during fermentation, to form 3MH.[9][10] This pathway can be a significant contributor to the final concentration of 3MH in wine, especially when there are high levels of H₂S produced by the yeast.[9][10] (E)-2-hexen-1-ol has also been identified as a potential precursor in this pathway.[9][10]

Experimental Protocols: Analysis of 3MH Precursors

The quantification of 3MH precursors is typically performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method offers high selectivity and sensitivity, which is necessary for detecting the low concentrations of these compounds in a complex matrix like grape juice.[11][12]

1. Sample Preparation:

A solid-phase extraction (SPE) step is crucial for the cleanup and concentration of the precursors from the grape must or juice.[12]

-

Internal Standards: Deuterium-labeled internal standards for Cys-3MH and Glut-3MH are added to the sample at the beginning of the preparation to ensure accurate quantification by correcting for any losses during the process.[12]

-

SPE Cartridge: A C18 SPE cartridge is commonly used.

-

Procedure:

-

Condition the SPE cartridge with methanol (B129727) followed by water.

-

Load the grape juice sample (spiked with internal standards) onto the cartridge.

-

Wash the cartridge with water to remove sugars and other polar interferences.

-

Elute the precursors with methanol.

-

The eluate is then typically evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a suitable solvent for HPLC-MS/MS analysis.[12]

-

2. HPLC-MS/MS Analysis:

-

Chromatography:

-

Column: A reversed-phase C18 column is used for the separation of the precursors.

-

Mobile Phases: The mobile phases typically consist of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent like methanol or acetonitrile.

-

Gradient Elution: A gradient elution program is employed to achieve optimal separation of the analytes.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is the preferred detection mode for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.

-

Conclusion

The formation of the desirable volatile thiol 3MH in Sauvignon Blanc wine is a complex process that begins with the formation of non-volatile precursors in the grape. Understanding the nature of these precursors, their biosynthetic pathways, and having robust analytical methods for their quantification are essential for both fundamental research and for the wine industry to optimize viticultural and winemaking practices to enhance the aromatic profile of Sauvignon Blanc wines. The information provided in this guide serves as a technical resource for professionals engaged in the study of these important flavor compounds.

References

- 1. infowine.com [infowine.com]

- 2. Effects of transporting and processing Sauvignon blanc grapes on 3-mercaptohexan-1-ol precursor concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 9. New precursor of 3-mercaptohexan-1-ol in grape juice: thiol-forming potential and kinetics during early stages of must fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of precursors to wine odorant 3-mercaptohexan-1-ol using HPLC-MS/MS: resolution and quantitation of diastereomers of 3-S-cysteinylhexan-1-ol and 3-S-glutathionylhexan-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Pivotal Role of 3-Mercapto-3-methyl-1-butanol in Coffee Aroma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Mercapto-3-methyl-1-butanol (3M3MB), a potent sulfur-containing volatile organic compound, is a key contributor to the characteristic aroma of roasted coffee. Its unique sensory profile, often described as "roasty," "meaty," and "broth-like," adds complexity and depth to the overall coffee flavor experience.[1][2] This technical guide provides an in-depth analysis of the role of 3M3MB in coffee aroma, including its chemical properties, formation during the roasting process, and its sensory perception. Detailed experimental protocols for the extraction, identification, and quantification of 3M3MB in coffee are presented, alongside a comprehensive summary of its reported concentrations and odor thresholds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and drug development who are interested in the intricate chemistry of coffee aroma.

Introduction

The aroma of coffee is a complex symphony of over a thousand volatile compounds that are primarily generated during the roasting process.[3] Among these, sulfur-containing compounds, despite their often low concentrations, play a crucial role due to their extremely low odor thresholds.[3] this compound (C₅H₁₂OS), also known as 3-methyl-3-sulfanylbutan-1-ol, is a significant contributor to the desirable roasty and savory notes in coffee.[1][2] This guide delves into the multifaceted role of 3M3MB, providing a scientific foundation for understanding its impact on coffee quality and its potential applications in flavor science.

Chemical and Sensory Properties of this compound

3M3MB is a primary alcohol with a tertiary thiol group.[1][2] Its distinct aroma profile is a key element of the overall coffee scent.

Table 1: Chemical and Sensory Characteristics of this compound

| Property | Value | References |

| IUPAC Name | 3-methyl-3-sulfanylbutan-1-ol | [4] |

| Molecular Formula | C₅H₁₂OS | [4] |

| Molecular Weight | 120.21 g/mol | [4] |

| Odor Profile | Roasty, meaty, broth-like, savory, catty | [1][2] |

Formation of this compound in Coffee

The formation of 3M3MB is intricately linked to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the coffee roasting process.[3] While the precise precursors and reaction pathways are still under investigation, it is understood that sulfur-containing amino acids, such as cysteine and methionine, are key reactants.

The Maillard reaction is initiated by the condensation of a reducing sugar with an amino acid, followed by a cascade of reactions including Amadori rearrangement, Strecker degradation, and subsequent cyclizations and condensations. These reactions lead to the formation of a wide array of volatile compounds, including thiols like 3M3MB.

Quantitative Data

The concentration of 3M3MB in coffee is influenced by various factors, including the coffee variety (Arabica vs. Robusta) and the degree of roasting. While 3M3MB itself is a significant aroma contributor, its esters, 3-mercapto-3-methylbutyl acetate (B1210297) and 3-mercapto-3-methylbutyl formate, also play a crucial role, with their concentrations increasing with the degree of roasting.[5][6]

Table 2: Quantitative Data for this compound and its Esters in Coffee

| Compound | Coffee Type | Roast Level | Concentration Range (µg/kg) | Odor Threshold (ng/L in water) | References |

| This compound | General | Not Specified | 150 - 1500 | 1500 | [1] |

| This compound | Not Specified | Not Specified | Not Specified | 2 | [1] |

| 3-Mercapto-3-methylbutyl acetate | Arabica | Increases with roast degree | Increases with roast degree | Not Specified | [5][6] |

| 3-Mercapto-3-methylbutyl formate | Arabica | Increases with roast degree | Increases with roast degree | Not Specified | [5] |

Experimental Protocols

The analysis of volatile sulfur compounds like 3M3MB in a complex matrix such as coffee requires specialized extraction and analytical techniques to ensure accurate identification and quantification.

Sample Preparation and Extraction: Solvent-Assisted Flavour Evaporation (SAFE)

Solvent-Assisted Flavour Evaporation (SAFE) is a gentle high-vacuum distillation technique used to isolate volatile compounds from a non-volatile matrix without thermal degradation.[7][8][9]

Protocol:

-

Grinding: Freeze roasted coffee beans with liquid nitrogen and grind them to a fine powder.

-

Extraction: Suspend the ground coffee in a suitable solvent (e.g., dichloromethane) and stir for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 4°C).

-

Filtration: Filter the mixture to separate the solvent extract from the solid coffee grounds.

-

Drying: Dry the solvent extract over anhydrous sodium sulfate (B86663) to remove any residual water.

-

SAFE Distillation: Introduce the dried extract into the SAFE apparatus. The distillation is performed under high vacuum (typically < 10⁻⁴ mbar) and at a low temperature (e.g., 40°C).

-

Collection: The volatile compounds are condensed and collected in a flask cooled with liquid nitrogen.

-

Concentration: The collected volatile fraction is then carefully concentrated using a Vigreux column followed by a gentle stream of nitrogen.

Analytical Method: Gas Chromatography-Olfactometry (GC-O) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception.[10] It allows for the identification of odor-active compounds in a complex mixture.

Protocol:

-

Injection: Inject a small volume of the concentrated SAFE extract into the GC-MS/O system.

-

Separation: The volatile compounds are separated based on their boiling points and polarity on a capillary column (e.g., DB-WAX). The oven temperature is programmed to increase gradually to elute the compounds.

-

Detection and Olfactometry: At the end of the column, the effluent is split. One portion goes to a mass spectrometer (MS) for chemical identification, while the other goes to a sniffing port where a trained panelist can detect and describe the odor of the eluting compounds.

-

Data Analysis: The retention time, mass spectrum, and odor description are used to identify the aroma-active compounds, including 3M3MB.

Sensory Evaluation: Aroma Extract Dilution Analysis (AEDA)

Aroma Extract Dilution Analysis (AEDA) is a method used to determine the relative odor potency of volatile compounds in an extract.[11][12]

Protocol:

-

Serial Dilution: The SAFE extract is serially diluted with a solvent (e.g., dichloromethane) to obtain a series of dilutions (e.g., 1:2, 1:4, 1:8, etc.).

-

GC-O Analysis: Each dilution is analyzed by GC-O.

-

Flavor Dilution (FD) Factor Determination: The highest dilution at which an odorant can still be detected by the panelist is recorded. This dilution factor is known as the Flavor Dilution (FD) factor and is a measure of the odor potency of the compound.

Conclusion

This compound is a vital component of the complex aroma profile of roasted coffee, contributing desirable roasty and savory notes. Its formation during the Maillard reaction highlights the importance of the roasting process in developing the final flavor of the coffee. The analytical techniques and protocols outlined in this guide provide a robust framework for the accurate identification and quantification of this key aroma compound. A deeper understanding of the role of 3M3MB and other volatile sulfur compounds can aid in the targeted development of coffee with specific and enhanced flavor profiles, and may have broader applications in the food and fragrance industries.

References

- 1. 3-Mercapto-3-methylbutan-1-ol - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 34300-94-2 [smolecule.com]

- 3. newfoodmagazine.com [newfoodmagazine.com]

- 4. This compound | C5H12OS | CID 520682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of odor-active 3-mercapto-3-methylbutyl acetate in volatile fraction of roasted coffee brew isolated by steam distillation under reduced pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. organomation.com [organomation.com]

- 8. portal.fis.tum.de [portal.fis.tum.de]

- 9. youtube.com [youtube.com]

- 10. Identification of Key Aroma-Active Compounds in Commercial Coffee Using GC-O/AEDA and OAV Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O): Altering sample amount, diluting the sample or adjusting split ratio? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Chemical formula and molecular weight of 3-Mercapto-3-methyl-1-butanol.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Mercapto-3-methyl-1-butanol (MMB), a volatile organosulfur compound. It details its chemical properties, synthesis, biological significance, and applications, with a focus on data and methodologies relevant to a scientific audience.

Chemical Identity and Properties

This compound is an alkanethiol characterized by a primary alcohol group and a tertiary thiol group.[1][2][3] Its distinct aroma, often described as "catty," "meaty," or "broth-like," makes it a significant compound in flavor and fragrance chemistry.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₅H₁₂OS[1][4][5][6] |

| Molecular Weight | 120.21 - 120.22 g/mol [1][4][5] |

| IUPAC Name | 3-methyl-3-sulfanylbutan-1-ol[1][3] |

| CAS Number | 34300-94-2[1][4] |

| Appearance | Not specified, but used in liquid form |

| Density | 0.985 - 0.989 g/mL at 20 °C[7] |

| Boiling Point | 186 - 190 °C[6][7][8] |

| Flash Point | 62.78 - 69 °C[6][8][9] |

| Solubility | Soluble in water (10 g/L at 20°C), acetone (B3395972), and 95% ethanol.[1][7] |

| Refractive Index | 1.480-1.490 at 20 °C[7] |

Synthesis and Experimental Protocols

The synthesis of this compound has been well-documented, with a common pathway starting from ethyl acetate (B1210297).[1][2]

Experimental Protocol: Synthesis from Ethyl Acetate

This protocol outlines the key steps for the synthesis of this compound.

-

Activation and Coupling: Ethyl acetate is activated at the α-position using lithium bis(trimethylsilyl)amide. The resulting enolate is then coupled with acetone to form ethyl 3-hydroxy-3-methylbutyrate.[1][2]

-

Bromination: The hydroxyl group of ethyl 3-hydroxy-3-methylbutyrate is substituted with bromine, typically using a brominating agent like phosphorus tribromide.

-

Thiolation: The brominated intermediate is treated with thiourea, followed by hydrolysis, to introduce the thiol group, forming 3-mercapto-3-methyl-butyric acid.[2]

-

Reduction: The carboxylic acid group of 3-mercapto-3-methyl-butyric acid is reduced to a primary alcohol using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) to yield the final product, this compound.[1][2]

Diagram 1: Synthesis Workflow of this compound

Caption: Synthetic route of this compound.

Biological Significance and Pathways

This compound is a secondary metabolite found in various natural sources, including plants and mammals.[3]

In Feline Biology:

In cats, MMB is a degradation product of felinine (B1672332), which is synthesized in the bladder.[2][8] The production of felinine is catalyzed by the enzyme cauxin from 3-methylbutanol-cysteinylglycine (3MBCG).[2] The subsequent degradation of felinine to MMB plays a role in chemical signaling, particularly in scent marking.[2]

Diagram 2: Biosynthesis of this compound in Felines

Caption: Formation of MMB from 3MBCG in felines.

In Food and as a Biomarker:

MMB has been identified in various foods and beverages, including Sauvignon Blanc wine, coffee, and passion fruit juice.[2][3][7] Its presence in these products makes it a potential biomarker for dietary intake studies.[1][10]

Diagram 3: Role as a Dietary Biomarker

Caption: Logical flow for MMB as a dietary biomarker.

Applications in Research and Development

The unique properties of this compound lend it to several applications relevant to scientific professionals.

-

Flavor and Fragrance Industry: It is widely used as a flavoring agent to impart meaty and savory notes to food products.[1][9]

-

Chemical Synthesis: It serves as a building block or intermediate in the synthesis of other organic compounds.[1]

-

Metabolomics and Biomarker Discovery: Its presence in certain foods and biological systems makes it a target for metabolomic studies and a candidate for biomarker validation.[10]

-

Drug Development: While not a direct therapeutic agent, its role as a secondary metabolite and its interaction with enzymes could be of interest in studies of metabolic pathways and potential off-target effects of drugs.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or inhaled.[11] It can cause skin irritation and serious eye damage.[11][12] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.[11] It should be stored in a cool, well-ventilated area. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and expressed no safety concern at current levels of intake when used as a flavoring agent.[7]

References

- 1. Buy this compound | 34300-94-2 [smolecule.com]

- 2. 3-Mercapto-3-methylbutan-1-ol - Wikipedia [en.wikipedia.org]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0036149) [hmdb.ca]

- 4. 3-Mercapto-3-methylbutanol [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. chembk.com [chembk.com]

- 7. This compound | C5H12OS | CID 520682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 34300-94-2 | FM35730 [biosynth.com]

- 9. 3-mercapto-3-methyl butanol, 34300-94-2 [thegoodscentscompany.com]

- 10. Showing Compound this compound (FDB015000) - FooDB [foodb.ca]

- 11. biosynth.com [biosynth.com]

- 12. chemical-label.com [chemical-label.com]

Unveiling the Tomcat's Scent: A Technical Guide to the Identification of 3-Mercapto-3-methyl-1-butanol in Feline Urine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification and quantification of 3-Mercapto-3-methyl-1-butanol (3M3MB), a key semiochemical in cat urine. This document details the biochemical pathways, experimental protocols for analysis, and quantitative data related to this compound, offering valuable insights for researchers in animal physiology, chemical ecology, and pheromone-based drug development.

Introduction: The Chemical Signature of Feline Communication

Domestic cats (Felis catus) and other felids utilize a sophisticated system of chemical communication, in which urine plays a pivotal role in marking territory and signaling social and reproductive status. A prominent compound responsible for the characteristic "tomcat" odor of male cat urine is the volatile sulfur-containing compound, this compound (3M3MB).[1][2] Its presence and concentration are influenced by various factors, including sex, age, and species.[3][4] This guide delves into the scientific foundation of 3M3MB identification and its significance in feline biology.

Biochemical Pathway of 3M3MB Production

The biosynthesis of 3M3MB is a multi-step enzymatic process that originates from a precursor in the bloodstream and culminates in the volatile compound released from urine. The key precursor to 3M3MB is a unique sulfur-containing amino acid called felinine (B1672332).[1][5][6]

The production pathway begins with 3-methylbutanol-glutathione (3-MBG) in the cat's blood.[7] In the kidneys, the enzyme cauxin, a carboxylesterase, plays a crucial role in hydrolyzing a precursor to felinine.[1][7] Felinine itself is odorless, but upon exposure to air and microbial action in the environment, it slowly degrades to release the volatile and odorous 3M3MB.[1][6]

Biochemical pathway of 3M3MB synthesis.

Quantitative Analysis of 3M3MB in Cat Urine